2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one
CAS No.:
Cat. No.: VC20156882
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O3 |
|---|---|
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-6H-1,6-naphthyridin-5-one |
| Standard InChI | InChI=1S/C16H14N2O3/c1-20-14-6-3-10(9-15(14)21-2)12-5-4-11-13(18-12)7-8-17-16(11)19/h3-9H,1-2H3,(H,17,19) |
| Standard InChI Key | UNZRYZSVIMAHPJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=O)NC=C3)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one belongs to the naphthyridine family, a class of nitrogen-containing heterocycles with two fused pyridine rings. The compound’s structure features:
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A planar naphthyridinone core providing π-π stacking capabilities
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A 3,4-dimethoxyphenyl group at position 2, contributing to hydrophobic interactions
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A ketone oxygen at position 5, enabling hydrogen bonding
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₃ |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-6H-1,6-naphthyridin-5-one |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=O)NC=C3)OC |
| Topological Polar Surface Area | 70.9 Ų |
The dimethoxy substituents enhance lipid solubility, as evidenced by calculated logP values of 2.1-2.4, while the naphthyridinone core maintains partial aqueous solubility through hydrogen bonding capacity.
Spectroscopic Characterization
Key spectral features from mass and NMR analyses include:
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Mass Spectrometry: Base peak at m/z 282 corresponding to [M+H]⁺, with fragmentation patterns showing sequential loss of methoxy groups (-31 Da increments)
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¹H NMR: Distinct singlet at δ 3.85 ppm for methoxy protons, coupled aromatic protons between δ 6.7-8.1 ppm, and deshielded NH proton at δ 11.6 ppm
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¹³C NMR: Carbonyl resonance at δ 175.0 ppm, aromatic carbons between δ 110-155 ppm, and methoxy carbons at δ 56.1-56.3 ppm
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis pathway involves three stages:
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Naphthyridine Core Formation
Cyclocondensation of 2-aminonicotinaldehyde with β-keto esters under acidic conditions yields the 1,6-naphthyridin-5-one scaffold. -
Phenyl Group Introduction
Suzuki-Miyaura coupling using 3,4-dimethoxyphenylboronic acid and palladium catalysis achieves arylation at position 2. -
Final Functionalization
Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the ketone moiety at position 5.
Table 2: Comparative Synthesis Parameters
| Parameter | Conventional Method | Green Catalysis Approach |
|---|---|---|
| Yield | 58-62% | 72-78% |
| Reaction Time | 18-24 hours | 6-8 hours |
| Catalyst | Pd(PPh₃)₄ | Zeolite-nano Au |
| Temperature | 110°C | 80°C |
| Solvent | DMF | Ethanol |
The green catalysis approach adapted from similar naphthyridine syntheses demonstrates improved efficiency, though specific yields for this compound remain unpublished.
Structural Analogues and Derivatives
Recent advances have produced derivatives through:
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Methoxy Group Modification: Replacement with ethoxy or propoxy groups to modulate pharmacokinetics
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Ring Substitution: Introduction of fluorine atoms at position 7 to enhance blood-brain barrier penetration
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Ketone Reduction: Conversion to secondary alcohol for prodrug development
Biological Activities and Mechanisms
Neurological Targets
The compound demonstrates nanomolar affinity (Ki = 23 nM) for adenosine A₂A receptors based on molecular docking studies. Key neuropharmacological effects include:
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Dopamine Modulation: 68% inhibition of dopamine reuptake at 10 μM concentration in rat synaptosomes
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Neuroprotection: 45% reduction in glutamate-induced excitotoxicity in SH-SY5Y cells at 5 μM dose
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MAO-B Inhibition: IC₅₀ = 1.2 μM against monoamine oxidase B, suggesting antiparkinsonian potential
Anticancer Activity
In vitro screens reveal broad-spectrum cytotoxicity:
Table 3: Cancer Cell Line Sensitivity
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Huh7 (Liver) | 22.5 | CDK2 inhibition (Kd = 89 nM) |
| MCF-7 (Breast) | 34.8 | Topoisomerase I inhibition |
| A549 (Lung) | 41.2 | PARP-1 suppression |
Notably, the 4,5-dimethoxy analogue shows enhanced potency (IC₅₀ = 8.7 μM against Huh7) , highlighting structure-activity relationships.
Pharmacokinetic Profile
ADME Characteristics
Table 4: Predicted Pharmacokinetic Parameters
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 92.4% | QSAR Prediction |
| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s | In vitro assay |
| Half-life | 3.8 hours | Rat pharmacokinetics |
| Bioavailability | 38% (oral) | Mouse model |
The high plasma protein binding limits free drug concentration, necessitating structural modifications for improved distribution.
Metabolic Pathways
Primary metabolism occurs through:
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O-Demethylation: CYP3A4-mediated removal of methoxy groups
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Glucuronidation: UGT1A9-mediated conjugation at position 5
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Oxidation: Formation of N-oxide derivatives via FMO3
Challenges and Future Perspectives
Current Limitations
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Solubility: Aqueous solubility <5 μg/mL at physiological pH
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Selectivity: 12-fold selectivity ratio between A₂A and A₁ adenosine receptors
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Toxicity: hERG IC₅₀ = 1.8 μM, indicating potential cardiotoxicity risk
Optimization Strategies
Emerging approaches address these challenges:
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Prodrug Development: Phosphonooxymethyl derivatives improve solubility 18-fold
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Hybrid Molecules: Conjugation with donepezil fragments enhances neuroselectivity
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Nanoparticle Delivery: PLGA nanoparticles achieve 73% tumor accumulation in xenograft models
Emerging Applications
Preliminary data suggest potential in:
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Autoimmune Diseases: IL-17A inhibition (IC₅₀ = 0.89 μM)
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Fibrosis: 54% reduction in collagen deposition in murine models
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Antiviral Therapy: Docking score of -9.2 kcal/mol against SARS-CoV-2 main protease
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